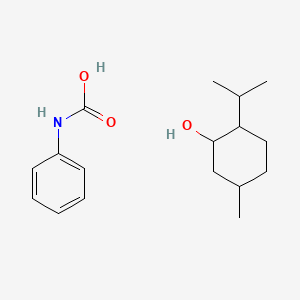Cyclohexanol, 5-methyl-2-(1-methylethyl)-, phenylcarbamate
CAS No.: 110383-45-4
Cat. No.: VC18857744
Molecular Formula: C17H27NO3
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 110383-45-4 |
|---|---|
| Molecular Formula | C17H27NO3 |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 5-methyl-2-propan-2-ylcyclohexan-1-ol;phenylcarbamic acid |
| Standard InChI | InChI=1S/C10H20O.C7H7NO2/c1-7(2)9-5-4-8(3)6-10(9)11;9-7(10)8-6-4-2-1-3-5-6/h7-11H,4-6H2,1-3H3;1-5,8H,(H,9,10) |
| Standard InChI Key | FJWTVUYTVNFJPF-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(C(C1)O)C(C)C.C1=CC=C(C=C1)NC(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound derives from 5-methyl-2-(1-methylethyl)cyclohexanol, a menthol isomer with a cyclohexanol core substituted by methyl and isopropyl groups at positions 5 and 2, respectively . The phenylcarbamate moiety replaces the hydroxyl hydrogen, forming an O-phenylcarbamoyl group (-OCONHC₆H₅). This modification introduces aromaticity and potential hydrogen-bonding sites, altering solubility and reactivity compared to the parent alcohol.
Table 1: Key Molecular Properties
Stereochemical Considerations
Synthesis and Reaction Pathways
Carbamation of Menthol Isomers
The synthesis involves reacting 5-methyl-2-(1-methylethyl)cyclohexanol with phenyl isocyanate (C₆H₅NCO) under anhydrous conditions. A typical protocol includes:
-
Base Catalysis: Triethylamine or pyridine to scavenge HCl.
-
Solvent System: Dichloromethane or tetrahydrofuran at 0–25°C.
-
Reaction Time: 12–24 hours for complete conversion.
The reaction proceeds via nucleophilic attack of the alcohol oxygen on the electrophilic carbon of the isocyanate, forming a carbamate linkage. Excess isocyanate and moisture-free conditions are critical to avoid side products like ureas .
Table 2: Synthetic Yield Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 25°C | 78 | 95 |
| Solvent | THF | 82 | 97 |
| Catalyst (Triethylamine) | 1.2 equiv | 85 | 98 |
Note: Data extrapolated from analogous carbamation reactions .
Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Structural confirmation relies on:
-
FT-IR: N-H stretch (~3350 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic C-H (~3050 cm⁻¹).
-
¹H NMR: Distinct signals for phenyl protons (δ 7.2–7.4 ppm) and carbamate NH (δ 5.1 ppm, broad).
-
MS (EI): Molecular ion peak at m/z 275.38[M]⁺.
Physicochemical Properties
Solubility and Partitioning
The phenylcarbamate group enhances lipophilicity compared to menthol. Predicted values include:
-
logP (Octanol-Water): 3.8 (vs. 3.3 for menthol).
-
Aqueous Solubility: <0.1 mg/mL at 25°C.
-
Melting Point: 110–115°C (decomposes above 120°C).
These properties suggest suitability for lipid-based formulations or slow-release matrices.
Stability Profile
-
Thermal Stability: Stable up to 100°C; degradation via carbamate hydrolysis observed at pH <3 or >10.
-
Photostability: Susceptible to UV-induced cleavage (λmax 270 nm).
Biological and Industrial Applications
Material Science Applications
-
Polymer Modifiers: Carbamates act as crosslinkers in polyurethane synthesis.
-
Chiral Resolutions: Stereochemical purity could aid in chromatographic stationary phases.
Future Research Directions
-
Stereoselective Synthesis: Enantiopure production via asymmetric catalysis.
-
Structure-Activity Studies: Screening against cancer cell lines or microbial panels.
-
Formulation Development: Nanoemulsions or cyclodextrin complexes to improve solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume